molecular formula C5H11N5 B13165475 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine

Cat. No.: B13165475
M. Wt: 141.18 g/mol
InChI Key: PLEVSDFJKYACBO-UHFFFAOYSA-N
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Description

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with hydrazine derivatives, followed by cyclization with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antifungal and antibacterial agent.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes and disrupting their function. This inhibition can lead to the death of microbial cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Biological Activity

5-Imino-1-(propan-2-yl)-2,5-dihydro-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on various research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C5_5H11_{11}N5_5
  • Molecular Weight : 129.17 g/mol
  • CAS Number : 338414-83-8

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. The biological evaluation of derivatives of triazole compounds has shown promising results against various pathogens.

Key Findings

  • Antibacterial Activity : In a study examining several triazole derivatives, compounds similar to 5-imino derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against E. coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Bacteria
5-Imino Derivative0.125E. coli
Another Triazole0.25Staphylococcus aureus

Anticancer Activity

Research indicates that triazole derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Cell Line Studies : A study showed that triazole compounds inhibited the growth of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer). The IC50_{50} values for some derivatives were reported at 6.2 µM and 27.3 µM respectively .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.

Anti-inflammatory Activity

Triazoles have also been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.

Research Insights

  • Inhibition of Pro-inflammatory Cytokines : Some studies have indicated that triazole compounds can reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory responses .

Properties

Molecular Formula

C5H11N5

Molecular Weight

141.18 g/mol

IUPAC Name

1-propan-2-yl-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C5H11N5/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3,(H4,6,7,8,9)

InChI Key

PLEVSDFJKYACBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(=N1)N)N

Origin of Product

United States

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